![molecular formula C11H8N2 B11913232 3H-Benzo[e]indazole CAS No. 232-89-3](/img/structure/B11913232.png)
3H-Benzo[e]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Benzo[e]indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused with a pyrazole ring. The this compound is one of the less common tautomers of indazole, with unique structural and chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzo[e]indazole can be achieved through several methods, including:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds to form the indazole ring.
Metal-Free Reactions: Some synthetic routes do not require metal catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3H-Benzo[e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro or azide groups to amines, facilitating further functionalization.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted indazoles, which can have different functional groups such as alkyl, aryl, nitro, and amino groups.
Scientific Research Applications
3H-Benzo[e]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3H-Benzo[e]indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some indazole derivatives inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
1H-Indazole: More thermodynamically stable and commonly studied compared to 3H-Benzo[e]indazole.
2H-Indazole: Another tautomer with distinct chemical properties and reactivity.
Benzimidazole: Similar bicyclic structure but with different nitrogen positioning, leading to different chemical behavior and applications.
Uniqueness: this compound is unique due to its specific tautomeric form, which can influence its reactivity and interaction with biological targets. Its less common occurrence compared to 1H- and 2H-indazoles makes it a subject of interest for exploring new chemical and biological properties.
Properties
CAS No. |
232-89-3 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3H-benzo[e]indazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H,(H,12,13) |
InChI Key |
CKOKBDZFYHFYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



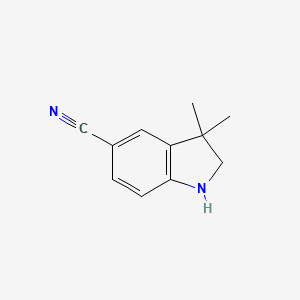

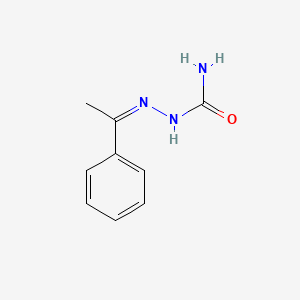
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
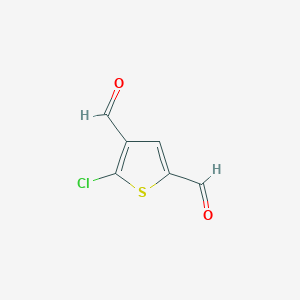

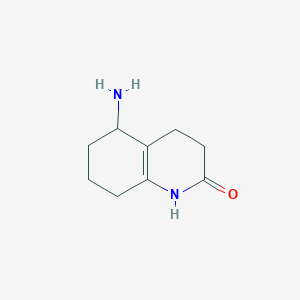


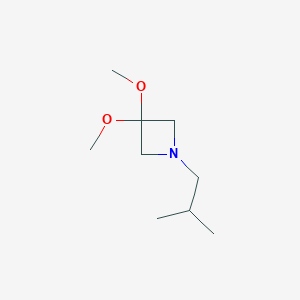
![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)
![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)

